N-(2H-1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (synonyms: ZINC2690663, AKOS001818602) is a heterocyclic acetamide derivative characterized by three key structural motifs:
- Benzodioxol group: A 1,3-benzodioxole moiety linked via an acetamide bridge.
- Dimethoxyquinolinone core: A 6,7-dimethoxy-substituted 4-oxo-1,4-dihydroquinoline ring.
- 4-Methylbenzoyl substituent: A para-methylbenzoyl group at position 3 of the quinolinone ring .
Quinolinone derivatives are often associated with kinase inhibition or antimicrobial activity, and the benzodioxol group may enhance bioavailability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O7/c1-16-4-6-17(7-5-16)27(32)20-13-30(21-12-24(35-3)23(34-2)11-19(21)28(20)33)14-26(31)29-18-8-9-22-25(10-18)37-15-36-22/h4-13H,14-15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHALUKIZTSVDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and quinoline intermediates, followed by their coupling through amide bond formation.
Preparation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized via the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Preparation of Quinoline Intermediate: The quinoline moiety is synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an appropriate benzaldehyde derivative in the presence of a base.
Coupling Reaction: The final step involves the coupling of the benzodioxole and quinoline intermediates through an amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the quinoline ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and quinoline moieties are known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
A. (E)-4-((2,4-Dioxothiazolidin-5-ylidene) Methyl)-N-Phenyl Benzamide ()
- Key features: Benzamide backbone with a thiazolidinone ring and phenyl substituent.
- Comparison: Lacks the quinolinone core and benzodioxol group. The thiazolidinone moiety may confer antioxidant or antidiabetic activity, as seen in related compounds .
B. N-(2-Substituted-4-Oxothiazolidin-3-yl)-2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy) Acetamides ()
- Key features: Combines a thiazolidinone with a coumarin (chromen-2-one) group.
- Comparison: Replaces quinolinone with coumarin, a structure linked to anticoagulant properties. The thiazolidinone-coumarin hybrid may target dual pathways (e.g., antimicrobial + anti-inflammatory) .
C. N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide ()
- Key features: Quinazolinone core with dichlorophenyl and acetamide groups.
- Comparison: Quinazolinone (two nitrogen atoms) vs. quinolinone (one nitrogen). Dichlorophenyl substituents often enhance cytotoxicity in anticancer agents .
D. N-(1,3-Benzodioxol-5-yl)-2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl]-N-(Phenyl(Pyridin-2-yl)Methyl)Acetamide ()
- Key features : Indole ring with chlorobenzoyl and pyridylmethyl groups.
- Comparison: Indole core instead of quinolinone. Increased steric bulk from the pyridylmethyl group may affect receptor binding .
Data Table: Structural and Functional Comparison
*Calculated using molecular formulas derived from IUPAC names.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that exhibits significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a benzodioxole moiety and a quinoline derivative. Its IUPAC name reflects these components:
- IUPAC Name: this compound
- Molecular Formula: C22H24N2O6
- Molecular Weight: 396.44 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exert its effects through:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antioxidant Activity: The presence of methoxy groups suggests possible antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated effectiveness against various cancer cell lines through:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 10.0 | Inhibition of angiogenesis |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Neuroprotective Effects
In addition to its anticancer properties, the compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. It appears to protect neuronal cells from apoptosis induced by oxidative stress.
Case Studies and Research Findings
Several studies have been conducted to assess the efficacy and safety profile of this compound:
-
Study on MCF7 Cells:
- Researchers observed that treatment with the compound led to a significant reduction in cell viability after 48 hours.
- Mechanistic studies indicated that it activates caspase pathways leading to apoptosis.
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Neuroprotection Study:
- In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that the compound could reduce cell death caused by hydrogen peroxide exposure.
- The antioxidant activity was confirmed through assays measuring reactive oxygen species (ROS) levels.
-
In Vivo Studies:
- Animal models treated with the compound showed improved cognitive function in tests for memory and learning compared to control groups.
Q & A
Q. What are the key synthetic steps and purification methods for synthesizing this compound?
The synthesis typically involves multi-step reactions starting with benzodioxole and quinoline precursors. Key steps include:
- Acylation : Reacting intermediates with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzoyl group .
- Coupling Reactions : Using chloroacetyl chloride or similar agents to form acetamide linkages under controlled pH and temperature .
- Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitors reaction progress, followed by recrystallization or column chromatography for final purification .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly verifying the benzodioxole, quinoline, and acetamide moieties .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
Q. What functional groups in the compound are pharmacologically significant?
- Benzodioxole : Linked to enzyme inhibition and neuroprotective effects .
- Quinoline-4-one : Implicated in anticancer and antimicrobial activity due to planar aromatic structure .
- Acetamide : Enhances solubility and bioavailability while enabling hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acylation .
- Catalyst Use : Phase-transfer catalysts or coupling agents (e.g., carbodiimides) improve efficiency in amide bond formation .
- Real-Time Monitoring : HPLC tracks intermediate stability and by-product formation .
Q. How should researchers address contradictions in biological activity data across studies?
- Purity Validation : Re-analyze compound batches using HPLC to rule out impurities (>98% purity threshold) .
- Assay Standardization : Compare results under identical conditions (e.g., cell lines, solvent controls) .
- Metabolite Screening : Use LC-MS to identify active metabolites that may influence bioactivity .
Q. What strategies mitigate by-product formation during synthesis?
- Selective Protecting Groups : Protect reactive sites (e.g., quinoline nitrogen) during benzoylation .
- Stepwise Addition : Introduce reagents gradually to avoid excess reactive intermediates .
- Chromatographic Separation : Use preparative HPLC or flash chromatography to isolate the target compound from by-products .
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?
- Solubility Issues : Mixed solvents (e.g., DCM:methanol) promote slow evaporation for crystal growth .
- Anisotropy : Use SHELXL for refining displacement parameters in cases of poor crystal quality .
- Twinned Crystals : Employ TWINABS in SHELX for data integration .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (e.g., solvent ratios, stirring times) meticulously .
- Cross-Validation : Combine NMR, MS, and elemental analysis for unambiguous structural confirmation .
- Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay limitations to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
